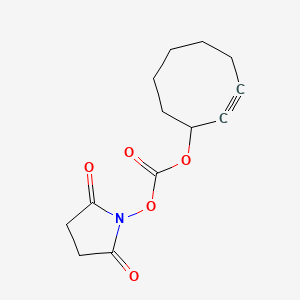
SCO-NHS carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SCO-NHS carbonate is a compound used primarily in click chemistry, a field of chemistry that allows for the rapid and reliable synthesis of substances by joining small units together . The compound has the chemical formula C₁₃H₁₅NO₅ and a molecular weight of 265.26 g/mol . It is known for its high reactivity and specificity, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
SCO-NHS carbonate can be synthesized through a series of chemical reactions involving the formation of an ester bond between succinimidyl carbonate and an appropriate alcohol. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
SCO-NHS carbonate primarily undergoes substitution reactions, where the succinimidyl group is replaced by another nucleophile. This makes it highly useful in bioconjugation and labeling applications .
Common Reagents and Conditions
The reactions involving this compound are typically carried out in phosphate, carbonate-bicarbonate, HEPES, or borate buffers at pH 7.2 to 8.5. The reactions are performed at room temperature or 4°C for 0.5 to 4 hours .
Major Products
The major products formed from reactions involving this compound are typically bioconjugates, where the compound is attached to a biomolecule such as a protein or peptide .
Aplicaciones Científicas De Investigación
SCO-NHS carbonate is widely used in various fields of scientific research:
Chemistry: It is used in click chemistry for the rapid and efficient synthesis of complex molecules.
Biology: It is employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: It is used in the development of drug delivery systems and diagnostic tools.
Industry: It is used in the production of high-performance materials and catalysts.
Mecanismo De Acción
SCO-NHS carbonate exerts its effects through the formation of a stable ester bond with primary amines. This reaction is highly specific and efficient, making it ideal for bioconjugation applications. The molecular targets of this compound are typically primary amines present on proteins and peptides .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxysuccinimide (NHS) esters: These compounds are also used in bioconjugation and labeling applications.
Imidoesters: These compounds react with primary amines to form stable amide bonds.
Uniqueness
SCO-NHS carbonate is unique in its ability to form highly stable and specific ester bonds with primary amines, making it a valuable tool in click chemistry and bioconjugation applications. Its high reactivity and specificity set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H15NO5 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
cyclooct-2-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,1-4,6,8-9H2 |
Clave InChI |
BOMZHYMHPWNPCO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CC(CC1)OC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


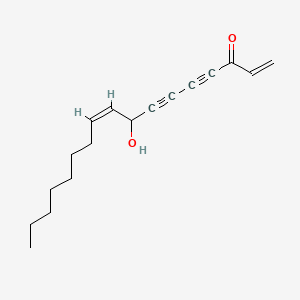
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
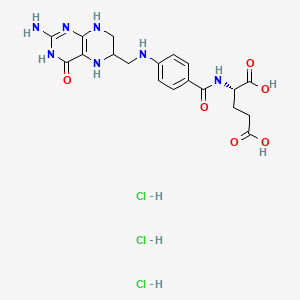


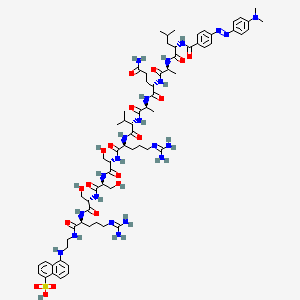
![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

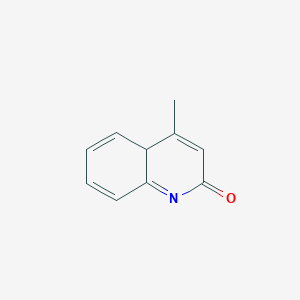
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)



